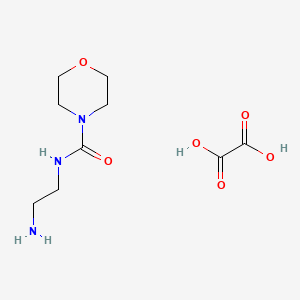

N-(2-Aminoethyl)morpholine-4-carboxamide oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-aminoethyl)morpholine-4-carboxamide;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2.C2H2O4/c8-1-2-9-7(11)10-3-5-12-6-4-10;3-1(4)2(5)6/h1-6,8H2,(H,9,11);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVSRINQKOORMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCCN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676791 | |

| Record name | Oxalic acid--N-(2-aminoethyl)morpholine-4-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154467-16-0 | |

| Record name | N-(2-Aminoethyl)-4-morpholinecarboxamide oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154467160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalic acid--N-(2-aminoethyl)morpholine-4-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)morpholine-4-carboxamide oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-Aminoethyl)-4-morpholinecarboxamide oxalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ5KJL4M75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS No. 154467-16-0). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's structure, synthesis, potential applications, and safety considerations. By synthesizing available data with expert insights, this guide aims to serve as a critical resource for the scientific community, fostering a deeper understanding of this versatile molecule and its potential in various research and industrial fields.

Introduction and Molecular Overview

This compound is a unique chemical entity characterized by the presence of a morpholine ring, an ethylamine side chain, and a carboxamide functional group, formulated as an oxalate salt.[1][2] This distinct combination of structural motifs imparts a balance of hydrophilicity and lipophilicity, suggesting its potential utility in a range of applications, from biochemical research to materials science.[1] The morpholine moiety, a common scaffold in medicinal chemistry, provides metabolic stability and favorable aqueous solubility. The primary amine and carboxamide groups offer reactive sites for conjugation and potential hydrogen bonding interactions, making it a compound of interest in proteomics and as a building block for more complex molecules.[1]

The oxalate salt form is primarily utilized to enhance the stability and handling of the parent amine, N-(2-Aminoethyl)morpholine-4-carboxamide. The formation of the oxalate salt can also play a role in modulating the compound's solubility.[2]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application. While comprehensive experimental data for this specific salt is not widely published, the following table summarizes available information from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 154467-16-0 | [3][4][5] |

| Molecular Formula | C₉H₁₇N₃O₆ | [1][6] |

| Molecular Weight | 263.25 g/mol | [1][6] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥97% | [7] |

| Storage Temperature | Room temperature, under inert atmosphere | [4] |

| Melting Point | Not specified in available literature. The precursor, 4-(2-Aminoethyl)morpholine, has a melting point of 24 °C. | [8] |

| Solubility | Soluble in water. Soluble in Dimethyl Sulfoxide (DMSO). Solubility in other organic solvents like ethanol is likely, especially with heating, as ethanol is used in the final crystallization step of its synthesis. | [6][9] |

| InChI Key | FMVSRINQKOORMK-UHFFFAOYSA-N | [1][4] |

Synthesis and Experimental Protocols

An industrial-scale synthesis of this compound has been documented, providing a clear pathway to this compound.[6] The process is a multi-step synthesis that involves the formation of the carboxamide followed by purification and salt formation.

Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology

The following protocol is based on a documented industrial-scale synthesis.[6]

Step 1: Amide Formation

-

To a suitable reactor, add an excess of ethylenediamine (e.g., 230.0 kg).

-

With stirring, add N-phenoxycarbonylmorpholine (e.g., 93.0 kg).

-

Increase the temperature to 64-70°C and maintain the reaction for 6 hours.

Scientific Rationale: The reaction between N-phenoxycarbonylmorpholine and ethylenediamine is a nucleophilic acyl substitution. Ethylenediamine, with its two primary amine groups, acts as the nucleophile. The phenoxy group is a good leaving group, facilitating the formation of the more stable amide bond. The excess ethylenediamine serves both as a reactant and a solvent, driving the reaction to completion. The elevated temperature increases the reaction rate.

Step 2: Initial Purification

-

Recover the excess ethylenediamine by distillation under reduced pressure.

-

Once the liquid flow stops, maintain the temperature at 70±2°C and continue vacuum distillation for 1 hour to ensure complete removal.

-

Cool the residue to room temperature and add acetone (e.g., 370.0 kg).

-

While stirring, add a 30% sodium hydroxide solution dropwise to adjust the pH to 11-12, which will cause a significant amount of solid to precipitate.

-

Filter the mixture and concentrate the filtrate to recover the acetone.

Scientific Rationale: The vacuum distillation efficiently removes the high-boiling point ethylenediamine. The addition of acetone and adjustment of the pH with sodium hydroxide is a purification step. The basic conditions deprotonate any remaining protonated amines, and the change in solvent polarity with acetone likely causes the precipitation of impurities, which can then be removed by filtration.[10][11][12]

Step 3: Oxalate Salt Formation

-

Add water (e.g., 350.0 kg) to the residue from the previous step and stir until dissolved.

-

Maintain the temperature between 20°C and 40°C.

-

Add solid oxalic acid in batches until the pH of the solution is between 2 and 3. A small amount of solid may precipitate.

Scientific Rationale: The crude N-(2-Aminoethyl)morpholine-4-carboxamide is dissolved in water. The addition of oxalic acid serves to form the oxalate salt of the amine.[13] This is an acid-base reaction where the carboxylic acid groups of oxalic acid donate protons to the basic amine groups of the target molecule. The resulting salt often has different solubility properties, aiding in its purification.

Step 4: Final Crystallization and Drying

-

Filter the solution to remove any precipitated solids.

-

Concentrate the filtrate to a slurry.

-

Add ethanol (e.g., 600 kg) and reflux for 30 minutes.

-

Transfer the mixture to a crystallization tank and cool to 0-10°C for 4 hours to allow for crystallization.

-

Filter the crystals and dry them in a hot-air circulating oven at 50-60°C for 8 hours.

Scientific Rationale: The final purification is achieved through crystallization. The concentrated aqueous solution is treated with ethanol, a solvent in which the oxalate salt is likely less soluble, especially at lower temperatures. Refluxing helps to dissolve any remaining impurities and ensures a homogeneous solution before cooling. The slow cooling process allows for the formation of well-defined crystals of high purity. The final product is then dried to remove any residual solvent.[14][15]

Analytical Data (Predicted)

-

¹H NMR: The spectrum would be expected to show characteristic signals for the morpholine ring protons, typically in the range of 2.5-3.8 ppm. The ethylenediamine bridge protons would also appear in this region. The presence of the oxalate counter-ion may cause shifts in the signals of the protons adjacent to the amine groups.

-

¹³C NMR: The carbon signals for the morpholine ring would be expected around 55 ppm and 69 ppm. The carbons of the ethylenediamine moiety would also have distinct signals. The carbonyl carbon of the carboxamide would appear further downfield.

-

FTIR: The spectrum should display characteristic peaks for N-H stretching of the amine and amide groups, C=O stretching of the carboxamide and oxalate, and C-O-C stretching of the morpholine ether linkage.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak for the free base, N-(2-Aminoethyl)morpholine-4-carboxamide.

Applications in Research and Industry

This compound is a versatile compound with applications spanning several scientific and industrial domains.

Proteomics and Biochemical Research

This compound is marketed as a biochemical for proteomics research.[3] Its structure suggests several potential roles:

-

Linker Molecule: The presence of a primary amine and a carboxamide group allows for its potential use as a linker in bioconjugation reactions.[1] It could be used to connect proteins, peptides, or other biomolecules for various applications, such as in the development of antibody-drug conjugates or for immobilizing proteins on solid supports.

-

Scaffold for Bioactive Analogues: The morpholine-carboxamide framework can serve as a privileged scaffold for the design of new bioactive molecules.[1] The morpholine ring offers a favorable balance of solubility and lipophilicity, which is advantageous for drug candidates.

-

Protein Interaction Studies: The carboxamide group can participate in hydrogen bonding and other non-covalent interactions, making it a useful tool for studying protein-ligand binding.[1]

Industrial Applications

-

Epoxy Resins: It is cited as a raw material in the production of epoxy resins.[2] Amines are commonly used as curing agents for epoxy resins, where they react with the epoxide groups to form a cross-linked polymer network.

-

Chemical Synthesis: It serves as an intermediate in the synthesis of other chemical products.[2]

Safety and Toxicology

A comprehensive safety data sheet for this compound is not widely available. However, an assessment of its potential hazards can be made by considering its structural components: the morpholine moiety and the oxalate anion.

GHS Hazard Information (from supplier data): [4]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Toxicological Profile of Morpholine Derivatives

Morpholine and its derivatives can cause irritation to the skin, eyes, and respiratory tract.[8] Prolonged or repeated exposure may lead to effects on the liver and kidneys. While morpholine itself is not generally considered a potent carcinogen, it can react with nitrites to form N-nitrosomorpholine, a known carcinogen.

Toxicological Profile of Oxalates

The primary toxicity of soluble oxalates is due to their ability to chelate calcium ions, forming insoluble calcium oxalate crystals. Ingestion can lead to hypocalcemia and the deposition of these crystals in the renal tubules, potentially causing kidney damage.

Handling Precautions: Based on the available information, it is recommended to handle this compound with standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Conclusion

This compound is a chemical compound with a unique structural architecture that lends itself to a variety of applications, most notably in biochemical research and as a chemical intermediate. While there are gaps in the publicly available, experimentally determined physicochemical data, this guide provides a solid foundation for its synthesis, potential applications, and safe handling based on existing literature and an understanding of its constituent chemical moieties. Further research into its specific roles in proteomics and its detailed physical properties will undoubtedly expand its utility and solidify its place as a valuable tool for the scientific community.

References

- Diop, M. B., Seck, G. A., Sarr, M., Diop, L., & Oliver, A. G. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Science Publishing Group.

- Diop, M. B., Seck, G. A., Sarr, M., Diop, L., & Oliver, A. G. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Semantic Scholar.

- Smolecule. (2023). Buy N-(2-Aminoethyl)

- ResearchGate. (2025).

- ResearchGate. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage.

- ChemicalBook. (2025). N-(2-Aminoethyl)

- London Journals Press. (2021). Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2].

- ChemicalBook. (n.d.). N-(2-Aminoethyl)

- Santa Cruz Biotechnology. (n.d.). N-(2-Aminoethyl)

- Sigma-Aldrich. (n.d.). N-(2-Aminoethyl)

- Matrix Scientific. (n.d.). N-(2-Aminoethyl)

- ChemicalBook. (n.d.). 4-(2-Aminoethyl)morpholine(2038-03-1) 1H NMR spectrum.

- BMRB. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine.

- Thermo Fisher Scientific. (2025).

- Santa Cruz Biotechnology. (n.d.). N-(2-Aminoethyl)

- CymitQuimica. (n.d.). n-(2-Aminoethyl)

- BLDpharm. (n.d.). 154467-16-0|N-(2-Aminoethyl)

- ScientificSuppliesHub. (n.d.). N-(2-Aminoethyl)

- MDPI. (2022).

- Parchem. (n.d.). N-(2-Aminoethyl)

- Micro-Bio. (n.d.). Sodium Hydroxide Solutions for Pharma & Food Sectors.

- National Institute of Standards and Technology. (n.d.). Morpholine - NIST WebBook.

- Cytiva. (2020).

- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO)

- Google Patents. (n.d.). US4065270A - Process for purifying sodium hydroxide.

- National Institute of Standards and Technology. (n.d.). Morpholine - IR Spectrum - NIST WebBook.

- Thermo Fisher Scientific. (2007). Aldrich FT-IR Collection Edition II.

- ChemicalBook. (2025). 4-(2-Aminoethyl)morpholine | 2038-03-1.

- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO)

Sources

- 1. Buy this compound | 154467-16-0 [smolecule.com]

- 2. This compound | 154467-16-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 154467-16-0 [sigmaaldrich.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. Sodium Hydroxide Solutions for Pharma & Food Sectors [micro-bio.com]

- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 12. US4065270A - Process for purifying sodium hydroxide - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 15. [PDF] Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage | Semantic Scholar [semanticscholar.org]

- 16. 4-(2-Aminoethyl)morpholine(2038-03-1) 1H NMR [m.chemicalbook.com]

- 17. bmse000154 4-(2-Aminoethyl)morpholine at BMRB [bmrb.io]

A Technical Guide to N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS: 154467-16-0) for Research and Development

Section 1: Introduction and Overview

N-(2-Aminoethyl)morpholine-4-carboxamide oxalate, identified by CAS number 154467-16-0, is a multifaceted chemical compound increasingly recognized for its utility across diverse scientific domains.[1] Its unique molecular architecture, which combines a morpholine ring, an aminoethyl side chain, and a carboxamide linker, makes it a valuable tool in biochemical research, particularly proteomics, and a key building block in synthetic organic chemistry.[1][2] The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, often incorporated to improve the pharmacokinetic profiles of drug candidates.[3] This guide provides an in-depth exploration of its properties, synthesis, applications, and chemical reactivity, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile compound.

Section 2: Physicochemical Properties and Specifications

The compound is a white to off-white solid, with its polar functional groups conferring solubility in water.[4] The oxalate salt form enhances stability and influences its solubility characteristics.[4][5] Standard commercial grades typically offer high purity, suitable for sensitive research applications.

| Property | Value | Source(s) |

| CAS Number | 154467-16-0 | [1][2] |

| IUPAC Name | N-(2-aminoethyl)morpholine-4-carboxamide;oxalic acid | [1] |

| Molecular Formula | C₉H₁₇N₃O₆ (or C₇H₁₅N₃O₂•C₂H₂O₄) | [1][2] |

| Molecular Weight | 263.25 g/mol | [1][2] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥98% | |

| Storage | Inert atmosphere, room temperature | |

| InChI Key | FMVSRINQKOORMK-UHFFFAOYSA-N | [1] |

| SMILES | C1COCCN1C(=O)NCCN.C(=O)(C(=O)O)O | [1] |

Section 3: Chemical Structure and Reactivity

The reactivity of N-(2-Aminoethyl)morpholine-4-carboxamide is governed by its distinct functional groups: a primary amine, a secondary amide, and a tertiary amine within the morpholine ring. This combination allows for a wide range of chemical transformations.

Caption: Potential oxidation and reduction reactions.

Section 4: Synthesis and Purification

The synthesis of this compound can be achieved via several routes, with industrial-scale processes optimized for high yield and purity. [1][6]The primary pathway involves the formation of the amide bond followed by purification and salt formation. [1]

Example Industrial-Scale Synthesis Protocol

The following protocol is adapted from a documented industrial process, demonstrating a robust method for large-scale production. [6] Step 1: Amide Formation

-

Charge a suitable reactor with 230.0 kg of ethylenediamine.

-

Under constant stirring, add 93.0 kg of N-phenoxycarbonylmorpholine.

-

Increase the temperature to a range of 64-70°C.

-

Maintain the reaction at this temperature for approximately 6 hours.

Step 2: Removal of Excess Reactant

-

Following the reaction, recover the excess ethylenediamine via distillation under reduced pressure.

-

Once the main fraction is removed, maintain the temperature at 70±2°C and continue vacuum distillation for an additional hour to ensure complete removal.

Step 3: Initial Purification

-

Cool the residue to room temperature and add 370.0 kg of acetone.

-

With stirring, add a 30% sodium hydroxide solution dropwise to adjust the pH to 11-12, causing a large amount of solid byproduct to precipitate.

-

Filter the mixture to remove the solids.

-

Concentrate the filtrate to recover the acetone.

Step 4: Oxalate Salt Formation and Crystallization

-

Add 350.0 kg of water to the residue from Step 3 and stir until fully dissolved.

-

Control the temperature between 20°C and 40°C while adding solid oxalic acid in batches to adjust the pH to 2-3.

-

Filter any minor precipitates that form.

-

Concentrate the filtrate to a slurry, then add 600 kg of ethanol.

-

Reflux the mixture for 30 minutes.

-

Transfer the hot mixture to a crystallization tank and cool to 0-10°C for 4 hours to induce crystallization.

-

Filter the resulting crystals and dry the filter cake in a hot-air circulating oven at 50-60°C for 8 hours.

This process has been reported to yield approximately 106.1 kg (89.8% yield) of this compound with an HPLC purity of 99.97%. [6]

Caption: A simplified workflow of the synthesis process.

Section 5: Applications and Potential Mechanisms of Action

Role in Proteomics and Biochemical Research

The most cited application for this compound is as a biochemical for proteomics research. [1][2]While its specific roles are not extensively detailed in peer-reviewed literature, its structure suggests several plausible functions:

-

Biomolecule Conjugation: The primary amine serves as a reactive handle for conjugation to proteins, peptides, or other biomolecules, potentially acting as a linker. [1]* Buffering Agent: The presence of amine and amide groups may allow it to act as a buffering agent in proteomics experiments. [1]* Protein Interaction Studies: It may be used as a tool to study protein interactions and post-translational modifications. [1]

Intermediate in Pharmaceutical Synthesis

The N-(2-aminoethyl)morpholine scaffold is a valuable intermediate in drug development. [3]* The parent compound is a known intermediate in the synthesis of xamoterol, a selective partial agonist of the β1-adrenergic receptor used for treating heart failure. [3]* The oxalate salt itself is noted as an intermediate in the synthesis of landiolol hydrochloride, a short-acting beta-blocker. [7]

Industrial Applications

Beyond the laboratory, this compound is used as a fine chemical raw material, particularly in the production of epoxy resins. [1][5]

Postulated Mechanism of Action

A specific mechanism of action for this compound is not yet clearly defined in scientific literature. [1]However, its activity can be inferred from its constituent parts. In a biological or experimental context, the N-(2-Aminoethyl)morpholine-4-carboxamide moiety would confer the primary biological interaction, while the oxalate counter-ion could play a role in protein precipitation or chelation, depending on the specific experimental conditions. [1]

Section 6: Safety and Handling

While a specific, comprehensive safety data sheet is not widely available, information from suppliers provides key GHS hazard classifications. [1]Standard laboratory precautions should be observed.

| Hazard Type | GHS Code | Description | Source |

| Pictogram | GHS07 | Exclamation Mark | |

| Signal Word | Warning | ||

| Statements | H302 | Harmful if swallowed. | |

| H315 | Causes skin irritation. | ||

| H319 | Causes serious eye irritation. | ||

| H335 | May cause respiratory irritation. | ||

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| Statements | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations: Based on its components, the compound may possess mild irritant properties from the amine group, and oxalic acid is a known irritant. [1]Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work in a well-ventilated area or a fume hood.

Section 7: Conclusion

This compound (CAS 154467-16-0) is a chemical of significant utility, bridging the gap between industrial fine chemicals and specialized biochemical reagents. Its well-defined synthesis, versatile reactivity, and established role as a precursor in pharmaceutical manufacturing underscore its importance. For researchers in proteomics and drug discovery, it offers a reliable and functionalized scaffold for conjugation and interaction studies. As research continues, the full scope of its applications and biological activities will undoubtedly become more clearly elucidated, solidifying its place as a valuable tool in the modern scientist's chemical inventory.

References

-

N-(2-Aminoethyl)-4-morpholinecarboxamide ethanedioate CAS 154467-16-0. Autech Industry Co.,Ltd. [Link]

Sources

- 1. Buy this compound | 154467-16-0 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS 154467-16-0: N-(2-Aminoethyl)-4-morpholinecarboxamide … [cymitquimica.com]

- 5. This compound | 154467-16-0 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. watson-int.com [watson-int.com]

An In-Depth Technical Guide to N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)morpholine-4-carboxamide oxalate, a fine chemical with the CAS number 154467-16-0, presents a molecule of significant interest in both pharmaceutical synthesis and biochemical research. While it is prominently recognized as a key intermediate in the manufacturing of the short-acting beta-blocker Landiolol, it is also cataloged by numerous chemical suppliers as a biochemical for proteomics research. This guide offers a comprehensive technical overview of its chemical and physical properties, established synthetic routes, and a critical examination of its purported applications, providing researchers with a foundational understanding of this versatile compound.

The molecule's structure, featuring a stable morpholine ring, a carboxamide linker, and a reactive primary aminoethyl group, provides a unique combination of chemical functionalities. The oxalate salt form enhances its stability and handling properties as a solid.[1] This guide will delve into the technical specifics of these features, offering insights grounded in available scientific and patent literature.

Part 1: Core Physicochemical and Structural Characteristics

The fundamental identity and properties of this compound are crucial for its handling, application, and analysis. Its molecular weight is a cornerstone of these characteristics.

Molecular Weight and Formula

The molecular weight of this compound is 263.25 g/mol .[1][2] This value is derived from its molecular formula, C₉H₁₇N₃O₆, which represents the combination of the N-(2-Aminoethyl)morpholine-4-carboxamide base (C₇H₁₅N₃O₂) and oxalic acid (C₂H₂O₄).[1]

Structural and Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some data for the parent amine is available, specific experimental values for the oxalate salt, such as melting point and solubility, are not widely reported in peer-reviewed literature and are primarily available from supplier documentation.

| Property | Value | Source(s) |

| Molecular Weight | 263.25 g/mol | [1][2] |

| Molecular Formula | C₉H₁₇N₃O₆ | [1] |

| CAS Number | 154467-16-0 | [2] |

| IUPAC Name | N-(2-aminoethyl)morpholine-4-carboxamide;oxalic acid | [1] |

| Synonyms | N-(2-Aminoethyl)-4-morpholinecarboxamide ethanedioate, Landiolol Impurity 6 Oxalate | [2] |

| Physical Form | White to off-white solid | [2] |

| Storage Temperature | Inert atmosphere, room temperature | [2] |

The stability of the compound is enhanced by its salt form. Studies on similar oxalate salts have shown that hydrogen bonding between the oxalate ion and protonated nitrogen atoms contributes to greater solid-state stability, maintaining structural integrity even under stressed temperature and humidity conditions.[1]

Part 2: Synthesis and Purification

The primary documented application of this compound is as a critical intermediate in pharmaceutical synthesis. The methodologies for its preparation are well-described in patent literature, focusing on high purity and yield suitable for industrial production.

Industrial Synthesis Workflow

The synthesis is typically a multi-step process designed to be efficient and scalable. The general workflow involves the formation of the carboxamide bond followed by purification and salt formation.

Caption: Industrial synthesis and purification workflow.

Detailed Experimental Protocol (Exemplified)

The following protocol is a generalized representation based on methods described in patent literature for the synthesis of Landiolol intermediates.

-

Amidation: In a suitable reactor, charge ethylenediamine. Under stirring, add N-phenoxycarbonylmorpholine. Heat the reaction mixture to 64-70°C and maintain for approximately 6 hours.

-

Solvent Removal: After the reaction is complete, recover the excess ethylenediamine by distillation under reduced pressure.

-

Purification (Base Treatment): Cool the residue to room temperature and add acetone. Add a 30% sodium hydroxide solution dropwise with stirring to adjust the pH to 11-12, causing the precipitation of byproducts.

-

Isolation of the Free Base: Filter the mixture to remove the precipitated solids. Concentrate the filtrate to recover the acetone, yielding the crude N-(2-aminoethyl)-4-morpholinecarboxamide base.

-

Salt Formation and Crystallization: Add water to the crude base, and while maintaining the temperature between 20-40°C, add solid oxalic acid in portions to adjust the pH to 2-3.

-

Final Crystallization: Add ethanol to the slurry, heat to reflux for 30 minutes, and then cool in a controlled manner to 0-10°C for at least 4 hours to facilitate crystallization.

-

Drying: Filter the resulting solid and dry in a hot-air oven at 50-60°C to yield the final product. High-performance liquid chromatography (HPLC) is used to confirm the purity of the final product, which can exceed 99.9%.[1]

Part 3: Applications in Research and Development

While its role as a pharmaceutical intermediate is well-established, its application in proteomics is less defined in primary scientific literature.

Established Role: Pharmaceutical Intermediate

The primary and verifiable application of this compound is as a key building block in the synthesis of Landiolol, a cardioselective beta-1 adrenergic receptor blocker. The high purity achieved through the described synthesis protocols is critical for its use in producing an active pharmaceutical ingredient (API).

Putative Role: Biochemical for Proteomics Research

Numerous chemical suppliers list this compound as a reagent for proteomics research.[1] This classification appears to be based on the molecule's chemical structure, which contains functional groups amenable to bioconjugation reactions.

-

Potential as a Linker/Spacer: The molecule possesses a primary amine on the ethyl side chain and a stable morpholine ring. The primary amine is a nucleophile that can react with electrophilic groups on proteins or other biomolecules (e.g., activated esters) to form stable amide bonds. This suggests a theoretical application as a linker to conjugate molecules or as a spacer arm in more complex chemical probes.

-

Structural Analogy: The compound's structural similarity to some natural amino acids and peptides may allow it to interact with biological systems, although specific interactions or applications stemming from this are not well-documented.[1]

It is crucial for researchers to recognize that while these applications are plausible from a chemical standpoint, there is a lack of specific, peer-reviewed studies demonstrating the use of this compound in proteomics workflows such as protein cross-linking, affinity purification, or mass spectrometry labeling. Its role in this field remains largely theoretical and suggested by commercial entities rather than established in academic literature.

Caption: Established vs. Putative Applications.

Part 4: Safety and Handling

As a laboratory chemical, proper safety precautions are necessary when handling this compound.

-

Hazard Classification: The compound is generally classified as an irritant.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place under an inert atmosphere.

Conclusion

This compound is a compound with a well-defined identity and a primary, industrially significant role as a pharmaceutical intermediate. Its molecular weight of 263.25 g/mol and its specific chemical structure are central to its synthesis and reactivity. While its potential application in proteomics is frequently noted in commercial contexts, researchers should exercise critical evaluation, as this role is based on theoretical chemical reactivity rather than a body of established, peer-reviewed experimental evidence. This guide provides a solid technical foundation for professionals working with this compound, highlighting both its proven utility and areas where further research is needed to validate potential applications.

References

Sources

"N-(2-Aminoethyl)morpholine-4-carboxamide oxalate" synthesis protocol

An In-Depth Technical Guide to the Synthesis of N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of this compound (CAS No: 154467-16-0), a biochemical agent utilized in proteomics research and as a fine chemical raw material.[1][2] With a molecular formula of C₉H₁₇N₃O₆ and a molecular weight of 263.25 g/mol , its structure, featuring a morpholine ring, an aminoethyl side chain, and an oxalate counter-ion, makes it a valuable compound in various chemical applications.[1][3][4] This guide delves into a field-proven, industrial-scale synthesis protocol, emphasizing the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a multi-stage process that ensures high yield and purity.[1] The core of this strategy involves two primary transformations:

-

Direct Amide Formation: The foundational step is the creation of the carboxamide linkage. This is accomplished by reacting an activated morpholine derivative with an amine source, specifically ethylenediamine.[5] This approach is favored for its efficiency in forming the stable amide bond.

-

Salt Formation and Purification: The crude amide base is then converted to its oxalate salt. This serves a dual purpose: it facilitates purification through crystallization and results in a stable, solid final product that is easier to handle and store compared to the free base.[1][3]

The following workflow diagram illustrates the logical progression of the synthesis from starting materials to the final, purified product.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: An Industrial-Scale Methodology

This protocol is adapted from a validated industrial process, ensuring scalability and high fidelity.[3] The causality behind each step is explained to provide a robust framework for procedural adaptation and troubleshooting.

Stage 1: Amide Bond Formation

The initial stage focuses on the nucleophilic acyl substitution reaction between N-phenoxycarbonylmorpholine and ethylenediamine. The phenoxy group in N-phenoxycarbonylmorpholine serves as an excellent leaving group, "activating" the carbonyl carbon for attack by the primary amine of ethylenediamine. Using a significant excess of ethylenediamine serves the dual role of reactant and solvent, driving the reaction to completion.

Step-by-Step Procedure:

-

To a suitable industrial reactor, charge 230.0 kg of ethylenediamine .

-

Under constant agitation, add 93.0 kg of N-phenoxycarbonylmorpholine .

-

Increase the temperature of the reaction mixture to 64-70°C .

-

Maintain this temperature for 6 hours to ensure the reaction proceeds to completion.[3]

Stage 2: Work-up and Isolation of the Free Base

Following amide formation, a multi-step work-up is required to remove excess starting material, byproducts, and isolate the target N-(2-Aminoethyl)morpholine-4-carboxamide as a free base.

Step-by-Step Procedure:

-

Removal of Excess Reactant: Recover the unreacted ethylenediamine via distillation under reduced pressure. Continue the distillation at a controlled temperature of 70±2°C for an additional hour after the initial liquid flow ceases to ensure complete removal.[3]

-

Precipitation of Byproducts: Cool the reactor contents to room temperature and add 370.0 kg of acetone . With stirring, add a 30% aqueous sodium hydroxide solution dropwise until the pH of the mixture is adjusted to 11-12. This step is critical as it deprotonates any protonated amine species and precipitates phenol and other sodium salts, which have low solubility in acetone.[3]

-

Isolation: A large volume of solid will precipitate. Filter the mixture to remove these solids.

-

Concentration: Concentrate the resulting filtrate under reduced pressure to recover the acetone, leaving the crude N-(2-Aminoethyl)morpholine-4-carboxamide as a residue.[3]

Stage 3: Oxalate Salt Formation and Final Purification

The final stage involves converting the crude free base into its highly crystalline and stable oxalate salt, which facilitates purification via recrystallization.

Step-by-Step Procedure:

-

Add 350.0 kg of water to the residue from the previous stage and stir until fully dissolved.

-

Salt Formation: While maintaining the solution temperature between 20°C and 40°C, add solid oxalic acid in batches to adjust the pH to a final value of 2-3. This protonates the amine groups of the target molecule, forming the desired oxalate salt.[3] A small amount of solid may precipitate; this should be removed via filtration.

-

Crystallization Preparation: Concentrate the filtrate until it becomes a slurry. Add 600 kg of ethanol and heat the mixture to reflux for 30 minutes.[3]

-

Purification via Crystallization: Transfer the hot ethanol solution to a crystallization tank. Cool the solution and maintain it at a temperature of 0-10°C for 4 hours to maximize the precipitation of the purified product.

-

Final Isolation: Filter the crystalline solid and dry the filter cake in a hot-air circulating oven at 50-60°C for 8 hours . This yields the final product as an almost-white solid.[3]

Chemical Reaction and Data Presentation

The overall chemical transformation is depicted below.

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate

Abstract

N-(2-Aminoethyl)morpholine-4-carboxamide oxalate is a chemical entity primarily cataloged as a biochemical tool for proteomics research.[1][2] While its direct pharmacological mechanism of action (MoA) is not extensively documented in peer-reviewed literature, its structure presents a compelling constellation of functionalities well-recognized in medicinal chemistry. This guide deconstructs the molecule's potential as a pharmacophore, leveraging the known bioactivities of its core components: the morpholine ring, the carboxamide linker, and the terminal aminoethyl group. We present a hypothesis-driven exploration of potential mechanisms, focusing on enzyme inhibition and receptor modulation. More critically, this document serves as a comprehensive roadmap for drug development professionals, outlining a rigorous, multi-phase experimental workflow to systematically identify and validate the molecular target and cellular pathway of this and similar novel compounds.

Compound Profile and Current Understanding

This compound (CAS 154467-16-0) is a stable oxalate salt of a morpholine carboxamide derivative.[3][4] Its current commercial availability is largely for non-therapeutic applications, such as a reagent in proteomics, where its functional groups may be utilized for biomolecule conjugation or in protein interaction studies.[1] However, a structural assessment reveals its potential to interact with biological systems in a specific and meaningful way, warranting a deeper investigation into its pharmacology.

| Compound Attribute | Value |

| IUPAC Name | N-(2-aminoethyl)morpholine-4-carboxamide;oxalic acid |

| CAS Number | 154467-16-0 |

| Molecular Formula | C₉H₁₇N₃O₆ |

| Molecular Weight | 263.25 g/mol |

| Key Structural Features | Saturated Morpholine Ring, Carboxamide Linker, Primary Alkylamine |

Structural Deconstruction and Mechanistic Hypotheses

The potential MoA of a novel compound can be hypothesized by dissecting its structure into known pharmacophoric elements.

-

The Morpholine Ring: This saturated heterocycle is considered a "privileged scaffold" in drug discovery.[5] Its incorporation is a common strategy to improve the pharmacokinetic (PK) properties of a molecule, such as aqueous solubility and metabolic stability.[6] Beyond its PK benefits, the morpholine ring is an integral part of numerous approved drugs and actively participates in target binding.[6] It is found in compounds targeting the central nervous system (CNS), kinase inhibitors for oncology, and modulators of various enzymes and receptors.[7][8]

-

The Carboxamide Linker: The amide bond is a cornerstone of peptide chemistry and a frequent feature in synthetic drugs. It is a rigid, planar structure capable of acting as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets.[9] Carboxamide derivatives have been successfully developed as potent enzyme inhibitors, including succinate dehydrogenase inhibitors (SDHIs) in agriculture and various classes of inhibitors in medicine.[10][11] Their diverse roles also include anti-inflammatory and analgesic agents.[12]

-

The (2-Aminoethyl) Side Chain: This flexible linker terminates in a primary amine. At physiological pH, this amine is likely protonated, allowing it to form strong ionic interactions (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in a protein's binding pocket. This feature is critical for anchoring the molecule to its target.

Based on this analysis, we can formulate two primary hypotheses for the mechanism of action of this compound:

Hypothesis 1: Enzyme Inhibition. The compound acts as an inhibitor of a key enzyme. The morpholine and carboxamide groups could occupy hydrophobic and hydrogen-bonding pockets, respectively, while the terminal amine anchors the molecule. Potential enzyme families include kinases, cholinesterases, and monoamine oxidases, which are known targets for morpholine-containing drugs.[5][7]

Hypothesis 2: Receptor Modulation. The compound functions as an agonist or antagonist at a cell surface receptor, such as a G-protein coupled receptor (GPCR). Many CNS-active drugs containing morpholine scaffolds modulate GPCRs involved in neurotransmission.[13]

A Practical Roadmap for Mechanism of Action Elucidation

The following sections provide a detailed, phased experimental plan designed to systematically identify the molecular target and validate the mechanism of action.

Phase 1: Unbiased Target Identification

The initial and most crucial step is to identify the direct binding partner(s) of the compound within the proteome. Both label-free and affinity-based methods should be considered.

Causality: The principle behind CETSA is that the binding of a small molecule to its target protein increases the protein's thermal stability.[14][15] By heating intact cells or cell lysates across a temperature gradient, one can generate a "melting curve" for a protein of interest. A shift in this curve in the presence of the compound is strong evidence of direct target engagement in a physiological context.[16][17]

Caption: General workflow for a CETSA experiment.

Experimental Protocol: CETSA Melt Curve

-

Cell Culture: Culture a relevant cell line (e.g., HEK293 for general screening, or a disease-relevant line) to ~80% confluency.

-

Compound Treatment: Harvest cells and resuspend in media. Treat one aliquot with a saturating concentration of this compound (e.g., 10-50 µM) and a parallel aliquot with vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

-

Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a temperature range (e.g., 40°C to 70°C in 2-3°C increments), followed by cooling to 4°C.[18]

-

Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Separation: Pellet the precipitated, aggregated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

-

Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the abundance of specific proteins at each temperature point using Western Blot or, for an unbiased screen, by mass spectrometry (MS)-based proteomics.

-

Data Analysis: For each protein identified, plot the percentage of soluble protein remaining versus temperature. A rightward shift in the curve for the compound-treated sample compared to the vehicle control indicates stabilization and target engagement.

Causality: This classic approach involves immobilizing the small molecule on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.[19][20] The captured proteins are then identified by mass spectrometry. This requires a synthetic modification of the parent molecule to incorporate a linker and an affinity tag (e.g., biotin).

Phase 2: In Vitro Target Validation and Mechanistic Characterization

Once putative targets are identified, they must be validated using orthogonal, in vitro assays.

Causality: Enzyme inhibition assays directly measure the effect of a compound on an enzyme's catalytic activity.[21] By varying both substrate and inhibitor concentrations, one can determine the potency (IC₅₀, Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).[22][23]

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in the assay buffer. The final DMSO concentration should be kept below 1%.

-

Prepare a solution of the purified target enzyme and its specific substrate in the assay buffer.

-

-

Assay Setup (96-well plate):

-

Control Wells: Add enzyme and vehicle.

-

Test Wells: Add enzyme and serial dilutions of the inhibitor.

-

Blank Wells: Add assay buffer and vehicle.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the inhibitor to bind.

-

Reaction Initiation: Add the substrate to all wells to start the reaction.

-

Measurement: Use a microplate reader to measure the change in absorbance or fluorescence over time, corresponding to product formation.[24]

-

Data Analysis: Calculate the initial reaction velocity for each well. Plot the percentage of inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality: For receptor targets, validation involves confirming direct binding and measuring the functional consequence (e.g., downstream signaling).

-

Radioligand Binding Assay: A competitive binding assay using a known radiolabeled ligand for the target GPCR. The ability of our compound to displace the radioligand demonstrates binding to the same site.

-

Second Messenger Assays: Measure the functional outcome of receptor activation. For example, for a Gs-coupled receptor, one would measure changes in intracellular cAMP levels. For a Gq-coupled receptor, one would measure calcium flux or IP₃ accumulation.[13]

Caption: A simplified GPCR signaling pathway.

Phase 3: Cellular Pathway Validation

Causality: The final step is to confirm that the interaction between the compound and its validated target produces the expected physiological outcome in a cellular system. This connects the molecular MoA to a cellular phenotype. If, for example, the target is a kinase in the MAPK pathway, treatment of cells with the compound should lead to a measurable decrease in the phosphorylation of downstream substrates like ERK. This can be readily assessed by Western Blot analysis of treated versus untreated cells.

Conclusion

While this compound is currently positioned as a research biochemical, its chemical architecture is rich with pharmacophoric potential. The morpholine scaffold, robust carboxamide linker, and interactive primary amine suggest plausible mechanisms of action as either a potent enzyme inhibitor or a specific receptor modulator. This guide provides not only a set of reasoned hypotheses for its biological role but also a clear, actionable, and state-of-the-art experimental framework for its elucidation. By following a systematic approach of unbiased target identification, rigorous in vitro validation, and conclusive cellular pathway analysis, researchers can unlock the therapeutic potential hidden within this and other novel chemical structures.

References

-

Al-Sheikh, A. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available at: [Link]

-

UCL. Target Identification and Validation (Small Molecules). Available at: [Link]

-

ResearchGate. Pharmacological profile of morpholine and its derivatives. Available at: [Link]

-

ACS Chemical Biology. Identification of Direct Protein Targets of Small Molecules. Available at: [Link]

-

NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

-

Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Available at: [Link]

-

Broad Institute. Small-molecule Target and Pathway Identification. Available at: [Link]

-

ResearchGate. Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Available at: [Link]

-

Aperbio. Analysis of GPCR signaling pathway. Available at: [Link]

-

Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available at: [Link]

-

PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

-

PMC. (2025, January 15). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Available at: [Link]

-

ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Available at: [Link]

-

PMC. Single-cell Analysis of G-protein Signal Transduction. Available at: [Link]

-

ChemistrySelect. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Available at: [Link]

-

NIH. (2025, June 19). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Available at: [Link]

-

ResearchGate. Modeling of G-protein-coupled Receptor Signaling Pathways. Available at: [Link]

-

Biobide. What is an Inhibition Assay?. Available at: [Link]

-

PubMed. (2020, October 7). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Available at: [Link]

-

PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available at: [Link]

-

ResearchGate. Guidelines for the digestive enzymes inhibition assay. Available at: [Link]

-

ACS Publications. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Available at: [Link]

-

NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Available at: [Link]

-

ACS Publications. (2022, January 18). Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Available at: [Link]

-

PubMed. Synthesis and pharmacological evaluation of carboxamides. Available at: [Link]

Sources

- 1. Buy this compound | 154467-16-0 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 154467-16-0 [sigmaaldrich.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and pharmacological evaluation of carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Single-cell Analysis of G-protein Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. annualreviews.org [annualreviews.org]

- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. blog.biobide.com [blog.biobide.com]

- 22. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Potential: A Technical Guide to the Biological Activity of N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate

Abstract

N-(2-Aminoethyl)morpholine-4-carboxamide oxalate is a synthetic molecule featuring a privileged morpholine scaffold, a versatile pharmacophore known for its presence in a multitude of biologically active compounds.[1][2][3] While direct and extensive research into the specific biological activities of this compound remains nascent, its structural components—the morpholine ring, an ethylamine side chain, and a carboxamide linker—provide a strong foundation for postulating a range of potential pharmacological effects. This technical guide synthesizes current knowledge on related chemical structures to explore the putative biological activities of this compound, presenting hypothesized mechanisms of action and outlining detailed experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel morpholine derivatives.

Introduction: Deconstructing a Molecule of Interest

This compound is a chemical entity primarily recognized as a biochemical tool in proteomics research and as a key intermediate in the synthesis of pharmaceuticals.[4][5] Its structure is characterized by a morpholine ring connected via a carboxamide linkage to an aminoethyl group. The morpholine moiety is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, a feature that often confers favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates.[3][6][7] The presence of primary and secondary amine groups, along with the amide bond, suggests a high capacity for hydrogen bonding and potential interactions with various biological targets.

The oxalate salt form of the compound is a common strategy to improve the stability and solubility of amine-containing molecules. For the purpose of biological evaluation, it is often necessary to convert the salt to the free base or to ensure its dissociation in physiological buffers.

Postulated Biological Activities and Mechanistic Hypotheses

Based on the structure-activity relationships (SAR) of analogous compounds, we can hypothesize several potential biological activities for this compound. The morpholine ring is a versatile scaffold found in drugs with a wide array of pharmacological actions, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) activities.[1][8][9]

Cardiovascular System: A Potential Modulator of Adrenergic Signaling

A significant lead into the potential biological activity of this compound comes from its documented role as a key intermediate in the synthesis of xamoterol.[5] Xamoterol is a selective partial agonist of the β1-adrenergic receptor, which has been used in the treatment of heart failure. This synthetic lineage strongly suggests that the parent compound, or its derivatives, may interact with adrenergic receptors.

Hypothesized Mechanism: The ethylamine moiety within the structure of N-(2-Aminoethyl)morpholine-4-carboxamide bears a resemblance to the side chains of catecholamines (e.g., norepinephrine, epinephrine), which are the endogenous ligands for adrenergic receptors. It is plausible that this compound could act as an agonist, antagonist, or partial agonist at β-adrenergic receptors, particularly the β1 subtype, thereby influencing heart rate, contractility, and blood pressure.

Central Nervous System: Exploring Neuropharmacological Potential

The morpholine ring is a common feature in many CNS-active drugs, where it can enhance blood-brain barrier permeability and interact with various neuronal receptors.[7][10] Morpholine derivatives have been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by targeting enzymes like acetylcholinesterase, butyrylcholinesterase, and monoamine oxidases.[9]

Hypothesized Mechanism: The structural similarity of the aminoethyl side chain to neurotransmitters like dopamine and serotonin, coupled with the CNS-penetrant properties often conferred by the morpholine ring, suggests potential interactions with neurotransmitter receptors or transporters. The compound could exhibit modulatory effects on dopaminergic, serotonergic, or other neurotransmitter systems, warranting investigation into its potential antidepressant, anxiolytic, or neuroprotective properties.

Oncology: A Scaffold for Anticancer Drug Design

The morpholine ring is a well-established pharmacophore in the design of anticancer agents.[1][8] It is a key component of several kinase inhibitors, where it often forms critical interactions within the ATP-binding pocket of the target kinase.

Hypothesized Mechanism: While this compound itself is unlikely to be a potent anticancer agent without further modification, its scaffold provides a valuable starting point for the synthesis of more complex molecules. The primary amine offers a reactive handle for the attachment of various pharmacophoric groups that could target specific kinases or other proteins implicated in cancer cell proliferation and survival.

Experimental Workflows for Activity Validation

To systematically evaluate the hypothesized biological activities, a tiered screening approach is proposed. This workflow begins with broad in vitro assays to identify primary targets and progresses to more specific cellular and in vivo models.

Caption: Postulated Gs-coupled signaling pathway for a β-adrenergic receptor agonist.

Conclusion and Future Directions

This compound presents an intriguing scaffold for drug discovery. Its structural relationship to known bioactive molecules, particularly those acting on the cardiovascular and central nervous systems, provides a strong rationale for its systematic biological evaluation. The experimental workflows and protocols detailed in this guide offer a comprehensive framework for elucidating the pharmacological profile of this compound. Future research should focus on derivatization of the primary amine to explore structure-activity relationships and optimize potency and selectivity for identified biological targets. Such efforts could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

References

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Vitaku, E., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

-

Di Micco, S., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 13(15), 2249-2287. [Link]

-

Saroha, B., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]

-

Patel, K., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1011-1017. [Link]

-

AlTamiemi, E. O., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4), 761-773. [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

-

Di Micco, S., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound | 154467-16-0 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-(2-Aminoethyl)morpholine-4-carboxamide oxalate in Proteomics Research

Abstract

This technical guide provides a comprehensive framework for utilizing N-(2-Aminoethyl)morpholine-4-carboxamide as a foundational scaffold for chemical probe development in the field of proteomics. While not a widely established reagent itself, its inherent chemical properties—specifically the versatile morpholine ring and a reactive primary amine—make it an ideal starting point for synthesizing sophisticated tools for Activity-Based Protein Profiling (ABPP) and target deconvolution studies.[1][2] This document details the scientific rationale, a proposed synthetic strategy for probe conversion, a complete experimental workflow for target identification in complex proteomes, and protocols for data analysis and validation. It is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical scaffolds for exploring protein function and discovering new therapeutic targets.[3][4]

Introduction: The Morpholine Scaffold as a Privileged Structure in Proteomics

The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability.[5][6] Its unique profile makes it a "privileged structure," one that is often found in molecules targeting a diverse range of proteins.[1][6] In central nervous system (CNS) drug discovery, for instance, the morpholine ring helps modulate the pharmacokinetic properties necessary to cross the blood-brain barrier.[7]

The compound N-(2-Aminoethyl)morpholine-4-carboxamide (PubChem CID: 11041198) presents this valuable morpholine core appended with an aminoethyl linker.[8] This terminal primary amine serves as a crucial chemical handle, allowing for modular synthesis of more complex derivatives.[9] While the oxalate salt form is commercially available, for proteomics applications, the free base is the key starting material for derivatization into a bespoke chemical probe. Such a probe can be used in chemoproteomic strategies to identify the protein binding partners of small molecules, a critical step in drug discovery and understanding a compound's mechanism of action.[3][4][10]

This guide will therefore treat N-(2-Aminoethyl)morpholine-4-carboxamide not as an end-product, but as a versatile building block for a robust chemoproteomics workflow.

Part 1: Chemical Probe Synthesis Strategy

To be effective in a proteomics experiment, a small molecule must be transformed into a chemical probe. This involves the addition of two key functionalities: a reactive group for covalent target engagement and a reporter tag for enrichment and detection.[11][12] Activity-Based Protein Profiling (ABPP) is a powerful technique that utilizes such probes to profile the functional state of enzymes and other proteins directly in native biological systems.[13][14][15]

Our strategy is to convert N-(2-Aminoethyl)morpholine-4-carboxamide into a trifunctional probe. The primary amine of the aminoethyl group is the site of modification.

-

Reactive Group: An electrophilic "warhead" is added to covalently bind to nucleophilic residues (e.g., cysteine, serine, lysine) in or near the binding site of a target protein. An acrylamide is an excellent choice, as it is a Michael acceptor that preferentially reacts with cysteine residues.[16]

-

Reporter Tag: A tag is required for downstream visualization and affinity purification. An alkyne group is an ideal choice. It is small, minimally perturbing, and allows for the highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry" reaction.[16] This bioorthogonal reaction enables the attachment of a biotin-azide or fluorophore-azide molecule after the probe has labeled its protein targets.[16][17]

The proposed synthesis involves a standard amide coupling reaction between the primary amine of N-(2-Aminoethyl)morpholine-4-carboxamide and a molecule containing both the acrylamide warhead and the alkyne reporter tag.

Caption: Synthesis of a trifunctional probe from the starting material.

Part 2: Experimental Workflow for Proteome-Wide Target Identification

The ultimate goal is to use the synthesized probe to identify its protein targets within a complex biological sample, such as a cancer cell line lysate. The following workflow combines covalent labeling, click chemistry, affinity purification, and mass spectrometry.[13][14][15]

Caption: Chemoproteomic workflow for target identification.

Detailed Step-by-Step Methodology

Step 1: Cell Culture and Lysate Preparation

-

Culture human cells (e.g., 22Rv1 prostate cancer cells) to ~80-90% confluency.

-

Harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer without SDS, supplemented with protease inhibitors).

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.

Step 2: Probe Incubation and Labeling

-

Aliquot 1 mL of the normalized cell lysate into microcentrifuge tubes.

-

Treat the lysate with the synthesized probe at a final concentration of 20 µM.

-

For a competitive control, pre-incubate a parallel sample with a 50-fold excess of the parent compound (N-(2-Aminoethyl)morpholine-4-carboxamide) for 30 minutes before adding the probe. This is crucial for distinguishing specific from non-specific targets.[18][19]

-

Incubate all samples for 1 hour at room temperature with gentle rotation.

Step 3: Biotin Tagging via Click Chemistry (CuAAC)

-

Prepare a "Click Mix" containing: Biotin-Azide, copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate or a copper ligand like TBTA.

-

Add the Click Mix to each lysate sample.

-

Incubate for 1 hour at room temperature to allow for the bioorthogonal ligation.[16]

Step 4: Affinity Purification of Labeled Proteins

-

Add pre-washed high-capacity streptavidin agarose beads to each sample.[20] The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, making it ideal for purification.[21][22]

-

Incubate for 1-2 hours at 4°C with rotation to allow the biotinylated proteins to bind to the beads.[23]

Step 5: Stringent Washing

-

Pellet the beads by centrifugation and discard the supernatant.

-

Perform a series of stringent washes to remove non-specifically bound proteins. This is a critical step to reduce background.

-

Wash 1: Lysis Buffer.

-

Wash 2: High Salt Buffer (e.g., 1M NaCl).

-

Wash 3: 8M Urea in a suitable buffer. This will denature and remove most contaminants while leaving the biotin-streptavidin interaction intact.[24]

-

Wash 4: Final wash with a buffer compatible with enzymatic digestion (e.g., 50 mM ammonium bicarbonate).

-

Step 6 & 7: On-Bead Digestion and Peptide Elution

-

Resuspend the washed beads in a solution containing sequencing-grade trypsin.

-

Incubate overnight at 37°C to digest the captured proteins into peptides.[25]

-

Collect the supernatant containing the tryptic peptides. Perform an additional elution step to maximize recovery.

Step 8 & 9: LC-MS/MS Analysis and Data Processing

-

Analyze the eluted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26][27][28] The LC step separates the complex peptide mixture before it enters the mass spectrometer.[25][26]

-

The mass spectrometer will fragment the peptides and generate tandem mass spectra (MS/MS).[29]

-

Use a database search algorithm (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra against a human protein database to identify the corresponding proteins.[27][29]

Data Analysis and Target Validation

The output from the mass spectrometer will be a list of identified proteins. The key is to distinguish true, specific targets from background binders.

Quantitative Data Analysis

Quantitative proteomics is essential. By comparing the abundance of each identified protein between the probe-treated sample and the competition control, one can identify specific binders. Proteins whose binding is significantly reduced in the competition sample are considered high-confidence targets.

| Protein ID (UniProt) | Protein Name | LFQ Intensity (Probe) | LFQ Intensity (Competition) | Fold Change (Probe/Comp.) | p-value | Target Confidence |

| P04637 | TP53 | 1.8E+08 | 1.5E+08 | 1.2 | 0.45 | Low |

| Q09472 | KEAP1 | 2.5E+09 | 1.1E+07 | 227.3 | <0.001 | High |

| P31749 | AKT1 | 9.1E+08 | 8.5E+08 | 1.1 | 0.61 | Low |

| P62258 | EIF4A1 | 7.4E+09 | 7.1E+09 | 1.0 | 0.89 | Background |

| Q13547 | NFE2L2 | 5.6E+08 | 3.2E+06 | 175.0 | <0.001 | High |

LFQ = Label-Free Quantification. Data is hypothetical for illustrative purposes.

Target Validation: The Competitive Binding Assay